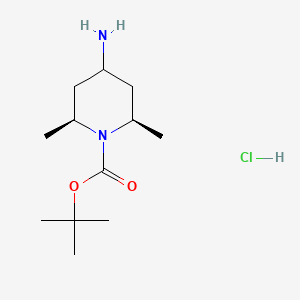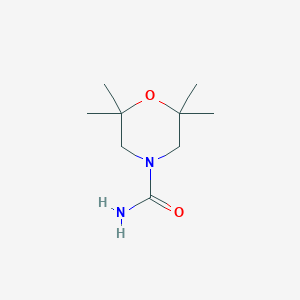
tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, selective reduction, and amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Reduction of specific functional groups to achieve desired products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride is used as a building block for synthesizing complex molecules. Its reactivity and stability make it suitable for various synthetic pathways.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in biochemical assays.
Medicine: In medicine, this compound serves as an intermediate in the synthesis of pharmaceutical drugs. Its derivatives may possess therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity enable its use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. The pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
- tert-butyl (2R,4r,6S)-rel-4-methoxy-2,6-dimethylpiperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride exhibits unique reactivity and stability. Its amino group provides additional functionality, enabling a broader range of chemical transformations. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H25ClN2O2 |
|---|---|
Peso molecular |
264.79 g/mol |
Nombre IUPAC |
tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-8-6-10(13)7-9(2)14(8)11(15)16-12(3,4)5;/h8-10H,6-7,13H2,1-5H3;1H/t8-,9+,10?; |
Clave InChI |
SHOGLQBLSIQKBX-CVLICLBHSA-N |
SMILES isomérico |
C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)N.Cl |
SMILES canónico |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)









